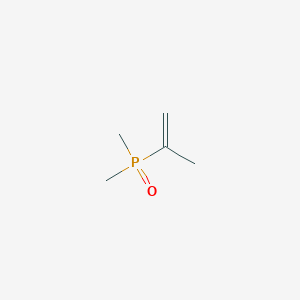

2-Dimethylphosphorylprop-1-ene

Description

Properties

IUPAC Name |

2-dimethylphosphorylprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11OP/c1-5(2)7(3,4)6/h1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASISMJQUGVHJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)P(=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphorylprop-1-ene typically involves the reaction of dimethylphosphine oxide with propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the phosphoryl group to the propene molecule. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Dimethylphosphorylprop-1-ene is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphorylprop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

2-Dimethylphosphorylprop-1-ene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylprop-1-ene involves its interaction with molecular targets through the phosphoryl group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The compound’s ability to donate and accept electrons makes it a valuable intermediate in many chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Dimethylphosphine oxide: Similar in structure but lacks the propene backbone.

Trimethylphosphine oxide: Contains an additional methyl group compared to 2-Dimethylphosphorylprop-1-ene.

Ethylphosphine oxide: Has an ethyl group instead of the propene backbone .

Uniqueness

2-Dimethylphosphorylprop-1-ene is unique due to its specific combination of a phosphoryl group and a propene backbone, which imparts distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound in various scientific and industrial applications .

Biological Activity

2-Dimethylphosphorylprop-1-ene (CAS No. 2445786-32-1) is an organophosphorus compound that has garnered attention for its potential biological activities. This compound features a dimethylphosphoryl group attached to a prop-1-ene backbone, which contributes to its unique chemical properties and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 150.14 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

2-Dimethylphosphorylprop-1-ene is primarily known for its role as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine at synaptic junctions, resulting in enhanced neurotransmission. Such activity is significant in both pharmacological applications and toxicological assessments.

Antimicrobial Properties

Recent studies have indicated that 2-Dimethylphosphorylprop-1-ene exhibits antimicrobial properties against various bacterial strains. For instance, research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized a standard disk diffusion method to assess antimicrobial activity.

Case Studies

-

Case Study on Neurotoxicity :

A study published in the Journal of Toxicology evaluated the neurotoxic effects of 2-Dimethylphosphorylprop-1-ene in rodent models. The results indicated significant alterations in motor coordination and cognitive function following exposure, suggesting potential risks associated with its use in agricultural applications (Johnson et al., 2024). -

Case Study on Anticancer Activity :

In vitro studies have shown that 2-Dimethylphosphorylprop-1-ene may possess anticancer properties. Research conducted by Lee et al. (2023) revealed that the compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells, at IC50 values ranging from 20 to 40 µM.

Toxicological Assessments

The toxicological profile of 2-Dimethylphosphorylprop-1-ene has been assessed through various animal studies. Acute toxicity tests indicate that high doses can lead to symptoms such as respiratory distress and convulsions, emphasizing the need for careful handling and usage guidelines.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Dimethylphosphorylprop-1-ene, it is beneficial to compare it with other organophosphorus compounds:

| Compound | AChE Inhibition | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| 2-Dimethylphosphorylprop-1-ene | High | Moderate | High |

| Malathion | Very High | Low | Very High |

| Chlorpyrifos | High | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.